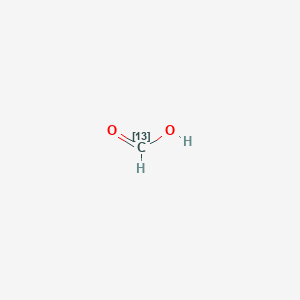

hydroxyformaldehyde

Overview

Description

hydroxyformaldehyde is a stable isotope-labeled compound of formic acid, where the carbon atom is replaced by its isotope, carbon-13. The chemical formula for formic acid-13C is H13COOH. This compound is widely used in various scientific research fields due to its unique properties and the ability to trace and study metabolic pathways.

Mechanism of Action

Target of Action

Formic acid-13C, an isotopically labeled variant of formic acid, primarily targets the enhancement of Nuclear Magnetic Resonance (NMR) profiling . It is particularly useful for profiling amino metabolites in biofluids .

Mode of Action

The mode of action of Formic acid-13C is through its interaction with its targets to improve the specificity and sensitivity of NMR spectroscopic analyses . By incorporating the 13C isotope, this compound significantly enhances the detection of amino metabolites in biofluids .

Biochemical Pathways

Formic acid-13C plays a pivotal role in the amino acids and short-chain fatty acid metabolism pathways . The 13C isotope in Formic acid-13C allows for dynamic enrichment of 13C-metabolites in these pathways .

Pharmacokinetics

Formic acid, the non-isotopic variant, is known to be readily metabolized and eliminated by the body

Result of Action

The primary result of Formic acid-13C’s action is the enhanced specificity and sensitivity of NMR spectroscopic analyses, particularly for amino metabolites in biofluids . This enhancement allows for more accurate and detailed profiling of these metabolites.

Action Environment

The action of Formic acid-13C can be influenced by various environmental factors. For instance, the production of formic acid from CO2, which could include the 13C variant, has been studied for its environmental impacts . The study found that the utility input was a major contributor to the environmental burden in all strategies . Therefore, the environment in which Formic acid-13C is produced and used can significantly impact its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Formic acid-13C interacts with various biomolecules in biochemical reactions. It is used to improve NMR profiling of amino metabolites in biofluids . The presence of the 13C isotope allows for more precise tracking and quantification of metabolite transformations and interactions within complex biological matrices .

Molecular Mechanism

The molecular mechanism of Formic acid-13C involves its role in enhancing NMR profiling. By incorporating the 13C isotope, this compound significantly improves the specificity and sensitivity of NMR spectroscopic analyses

Metabolic Pathways

Formic acid-13C plays a pivotal role in the enhancement of NMR profiling, particularly for amino metabolites in biofluids This suggests that it may be involved in metabolic pathways related to amino metabolites

Preparation Methods

Synthetic Routes and Reaction Conditions: hydroxyformaldehyde can be synthesized through several methods. One common method involves the reaction of carbon-13 labeled carbon dioxide with hydrogen in the presence of a catalyst. Another method includes the hydrolysis of methyl formate-13C, which is produced by the reaction of methanol-13C with carbon monoxide .

Industrial Production Methods: The industrial production of formic acid-13C typically involves the hydrolysis of methyl formate-13C. This process is favored due to its efficiency and high yield. The reaction conditions include the use of a strong acid catalyst and controlled temperature and pressure to ensure the complete conversion of methyl formate-13C to formic acid-13C .

Chemical Reactions Analysis

Types of Reactions: hydroxyformaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: It can be reduced to methanol-13C using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions to form esters, amides, and other derivatives.

Major Products:

- Oxidation of formic acid-13C produces carbon dioxide-13C and water.

- Reduction yields methanol-13C.

- Substitution reactions produce various esters, amides, and other derivatives depending on the reactants used .

Scientific Research Applications

hydroxyformaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

hydroxyformaldehyde is unique due to its carbon-13 isotope, which distinguishes it from other similar compounds. Some similar compounds include:

Formic acid: The non-labeled version of formic acid, with the chemical formula HCOOH.

Acetic acid-13C: Another carbon-13 labeled compound, with the chemical formula CH313COOH.

Methanol-13C: A carbon-13 labeled alcohol, with the chemical formula CH313OH.

This compound is particularly valuable in research due to its simple structure and the ease with which it can be incorporated into various metabolic pathways, making it an excellent tracer for studying biochemical processes .

Properties

IUPAC Name |

hydroxyformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455640 | |

| Record name | Formic acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-56-3 | |

| Record name | Formic acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1633-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

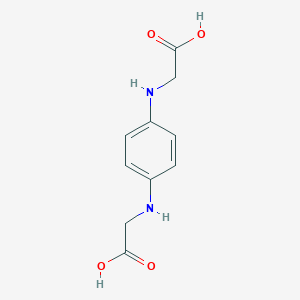

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the vacuum electrolysis reactor technique in analyzing formic acid-13C?

A1: Traditional methods for determining 13C enrichment often require complex sample preparation and may not be specific to individual carbon positions within a molecule. The vacuum electrolysis reactor offers a simplified and direct approach. [] By converting formic acid-13C into carbon dioxide within the reactor, researchers can directly measure the 13CO2 using gas inlet mass spectrometry. This method provides accurate information about the 13C enrichment specifically at the C1 position of formic acid. []

Q2: How does the vacuum electrolysis technique compare to other methods for determining 13C enrichment in formic acid?

A2: While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can determine isotopic enrichment, the vacuum electrolysis method offers several advantages. The reactor's design allows for the analysis of small sample volumes, minimizing material consumption. Additionally, the direct measurement of 13CO2 eliminates the need for complex derivatization steps often required for other analytical techniques. [] This combination of simplicity, specificity, and small sample volume requirements makes the vacuum electrolysis reactor a valuable tool in isotopic labeling studies utilizing formic acid-13C.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)